4,6-Dimethoxypyridin-2-amine
CAS No.: 256642-28-1
Cat. No.: VC8178245
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 256642-28-1 |
---|---|
Molecular Formula | C7H10N2O2 |
Molecular Weight | 154.17 g/mol |
IUPAC Name | 4,6-dimethoxypyridin-2-amine |
Standard InChI | InChI=1S/C7H10N2O2/c1-10-5-3-6(8)9-7(4-5)11-2/h3-4H,1-2H3,(H2,8,9) |
Standard InChI Key | FFYYHFMMWZGEMB-UHFFFAOYSA-N |
SMILES | COC1=CC(=NC(=C1)OC)N |
Canonical SMILES | COC1=CC(=NC(=C1)OC)N |
Introduction
Chemical Structure and Molecular Properties
The molecular formula of 4,6-dimethoxypyridin-2-amine is C₇H₁₀N₂O₂, with a molecular weight of 154.17 g/mol. Its structure features a pyridine ring—a six-membered aromatic heterocycle with one nitrogen atom—substituted by methoxy (-OCH₃) groups at positions 4 and 6 and an amino (-NH₂) group at position 2. The methoxy groups enhance solubility in organic solvents, while the amino group introduces nucleophilic reactivity, enabling participation in condensation and substitution reactions.
The canonical SMILES representation (COC1=CC(=NC(=C1)OC)N
) highlights the spatial arrangement of substituents, which influences electronic distribution and intermolecular interactions. Computational models suggest that the electron-donating methoxy groups stabilize the aromatic system, while the amino group acts as a site for hydrogen bonding and coordination.
Synthetic Routes and Industrial Production
Conventional Synthesis Strategies
4,6-Dimethoxypyridin-2-amine is synthesized via methylation of 2-amino-4,6-dihydroxypyridine using dimethyl carbonate (DMC) as a methylating agent. This reaction typically employs potassium carbonate (K₂CO₃) as a base and a phase transfer catalyst (e.g., tetrabutylammonium bromide) to enhance reaction efficiency. The process occurs under reflux conditions (150°C for 10 hours), yielding the product with high selectivity.
Green Chemistry Innovations
Recent advancements prioritize environmentally benign methods. For instance, replacing traditional methylating agents like methyl halides with DMC reduces toxicity and waste. A patent-pending method for synthesizing the analogous pyrimidine derivative, 2-amino-4,6-dimethoxypyrimidine, involves a two-step process:
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Hydroxylation: Reacting 2-amino-4,6-dihydroxypyrimidine with sodium methoxide in methanol .
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Methylation: Using DMC under high-pressure conditions (2–4 MPa) at 100–200°C for 4–20 hours .
While this method targets a pyrimidine analog, it underscores the industrial shift toward solvent-free and catalyst-driven syntheses, which could be adapted for pyridine derivatives .
Reactivity and Chemical Transformations
Nucleophilic Substitution Reactions
The methoxy groups at positions 4 and 6 are susceptible to nucleophilic displacement. For example, reaction with amines or thiols under acidic or basic conditions replaces methoxy groups with amine or thiol functionalities. Such transformations are pivotal in medicinal chemistry for tailoring drug candidates’ pharmacokinetic properties.
Oxidation and Reduction Pathways
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Oxidation: Treatment with hydrogen peroxide or peracids converts the amino group to a nitroso or nitro derivative, altering electronic properties.
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Reduction: Catalytic hydrogenation or borohydride-based reductions yield saturated ring systems, which are valuable intermediates in agrochemical synthesis.
Biological and Industrial Applications
Agrochemical Intermediate
4,6-Dimethoxypyridin-2-amine serves as a precursor in pesticide synthesis. Its ability to undergo condensation with carbonyl compounds generates heterocyclic scaffolds found in herbicides and fungicides. For instance, coupling with chlorinated acetophenones yields pyridine-urea hybrids with broad-spectrum antifungal activity.
Comparative Analysis with Pyrimidine Analogs
The pyrimidine derivative 2-amino-4,6-dimethoxypyrimidine (C₆H₉N₃O₂, MW 155.15 g/mol) shares functional groups but differs in ring structure . Key distinctions include:
The pyrimidine analog’s additional nitrogen atom enhances hydrogen-bonding capacity, making it preferable in nucleotide analog synthesis .
Challenges and Future Directions
Current limitations in 4,6-dimethoxypyridin-2-amine research include:
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Spectral Data Gaps: Absence of published NMR or crystallographic data hampers structural validation.
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Toxicity Profiling: No in vivo studies exist to assess acute or chronic toxicity.
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Process Optimization: Industrial-scale synthesis requires cost-effective catalysts and waste-reduction strategies.
Future efforts should prioritize collaborative studies to explore its therapeutic potential and eco-friendly production methods.
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